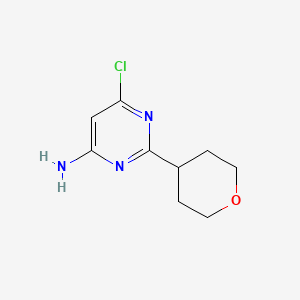

6-氯-2-(氧杂-4-基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidinamines are a class of compounds that have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Synthesis Analysis

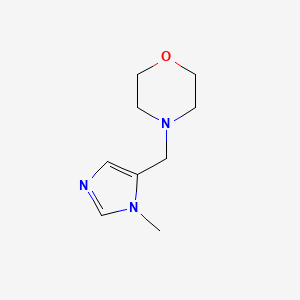

The synthesis of pyrimidinamines often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidinamines can vary greatly depending on the specific compound. For example, the InChI code for 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is 1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

Pyrimidinamines undergo various chemical reactions. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinamines can vary greatly depending on the specific compound. For example, 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine has a molecular weight of 228.68 and is a liquid at room temperature .科学研究应用

药理学中的嘧啶衍生物

嘧啶衍生物(如 6-氯-2-(氧杂-4-基)嘧啶-4-胺)是一类重要的有机化合物,以其药理多样性而闻名。这些化合物具有广泛的药理活性,使嘧啶核心成为开发新的具有生物活性的化合物的有希望的支架。它们已用于医疗实践,并且由于其抗病毒、精神、抗菌、抗肿瘤、抗真菌、抗寄生虫和合成代谢活性,是开发新药的潜在候选物 (Chiriapkin, 2022)。

抗炎应用

嘧啶表现出显着的药理作用,包括抗炎活性。它们的抗炎作用归因于它们对各种重要炎症介质的表达和活性的抑制反应。嘧啶衍生物的详细构效关系 (SAR) 已被广泛研究,为合成具有增强抗炎活性和最小毒性的新型嘧啶类似物提供了见解 (Rashid et al., 2021)。

抗阿尔茨海默氏症的潜力

嘧啶支架因其在解决神经系统疾病(包括阿尔茨海默氏症)方面的潜力而备受关注。尽管在抗阿尔茨海默氏症药物领域进行了广泛的研究,但疗效方面仍存在巨大差距。嘧啶衍生物正在被研究其减轻抗阿尔茨海默氏症药物的不良反应或在减少或修复神经系统疾病方面提供更广泛前景的潜力 (Das et al., 2021)。

核酸碱中的互变异构

嘌呤和嘧啶碱的互变异构平衡因环境相互作用而发生变化,这是分子生物学的一个重要方面。嘧啶碱的互变异构稳定性影响核酸的稳定性和突变,可能导致自发突变,这对理解分子遗传学和药物设计非常重要 (Person et al., 1989)。

作用机制

安全和危害

属性

IUPAC Name |

6-chloro-2-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBMKPDMCNEUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CC(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)